[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid
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Overview
Description
[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is a chemical compound with a unique structure that includes a pyridine ring substituted with a methyl group and an oxido group, connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid typically involves the reaction of 6-methyl-3-pyridinol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ester, which is then hydrolyzed to yield the desired acetic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group can participate in hydrogen bonding and electrostatic interactions, while the acetic acid moiety can form covalent bonds with target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
[(3,5,6-Trichloro-2-pyridinyl)oxy]acetic acid: Similar structure but with chloro substituents.
[(6-Methyl-1-oxido-3-pyridinyl)oxy]propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
Uniqueness
[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid is unique due to its specific substitution pattern on the pyridine ring and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C8H9NO4 |
---|---|
Molecular Weight |
183.16 g/mol |
IUPAC Name |
2-(6-methyl-1-oxidopyridin-1-ium-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H9NO4/c1-6-2-3-7(4-9(6)12)13-5-8(10)11/h2-4H,5H2,1H3,(H,10,11) |
InChI Key |
OMBFGGDLGPWLBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OCC(=O)O)[O-] |
Origin of Product |
United States |
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